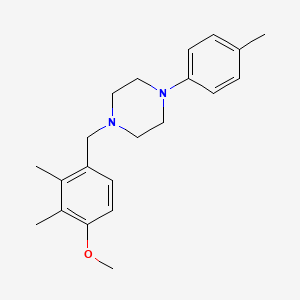
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine, also known as MADMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential therapeutic applications in the treatment of Parkinson's disease. Additionally, it has been shown to modulate the activity of serotonin receptors, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may explain its potential therapeutic applications in the treatment of Parkinson's disease. Additionally, it has been shown to decrease levels of the stress hormone cortisol, which may explain its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine is its relative ease of synthesis and high purity level. Additionally, it has shown promising results in various scientific research studies, making it an attractive compound for further investigation. However, one of the limitations of this compound is its potential toxicity, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the investigation of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine. One potential direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and depression. Additionally, further investigation into its mechanism of action and biochemical and physiological effects may provide insight into its potential therapeutic applications. Finally, further investigation into its potential toxicity may provide insight into its limitations for therapeutic use.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. Its synthesis method is relatively simple and cost-effective, and it has shown promising results in various scientific research studies. Further investigation into its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and potential toxicity may provide insight into its limitations and potential for therapeutic use.
Synthesemethoden
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine involves the condensation of 4-methoxy-2,3-dimethylbenzaldehyde and 4-methylphenylpiperazine in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive compound for further research.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methylphenyl)piperazine has shown promising results in various scientific research studies, particularly in the field of neuropharmacology. It has been investigated for its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and depression. This compound has been shown to have a high affinity for dopamine receptors, making it a potential candidate for the treatment of Parkinson's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16-5-8-20(9-6-16)23-13-11-22(12-14-23)15-19-7-10-21(24-4)18(3)17(19)2/h5-10H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFZFBCAPHYHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)

![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)
![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)

![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4930278.png)
